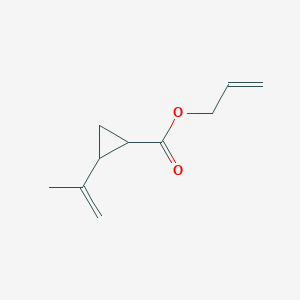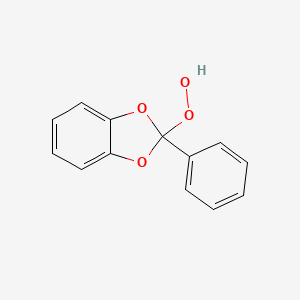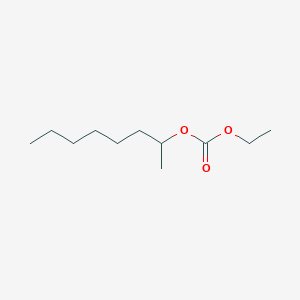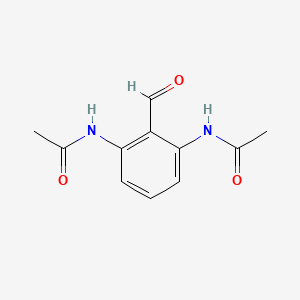
3'-Fluoro-4'-methyl-4-octyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and an octyl chain attached to a tetrahydro-biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, such as bromine or chlorine.
Free Radical Bromination: This reaction occurs at the benzylic position, where a hydrogen atom is replaced by a bromine atom through a free radical mechanism.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), with catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Free Radical Bromination: N-Bromosuccinimide (NBS) is a common reagent used in the presence of light or a radical initiator.
Major Products
Electrophilic Aromatic Substitution: The major products are halogenated biphenyl derivatives.
Free Radical Bromination: The major product is the brominated biphenyl derivative.
Aplicaciones Científicas De Investigación
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Octylbiphenyl: A biphenyl derivative with an octyl chain but lacking the fluorine and methyl groups.
4-Methylbiphenyl: A biphenyl derivative with a methyl group but lacking the fluorine and octyl chain.
4-Fluorobiphenyl: A biphenyl derivative with a fluorine atom but lacking the methyl and octyl groups.
Uniqueness
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the combination of its fluorine, methyl, and octyl substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
90956-60-8 |
|---|---|
Fórmula molecular |
C21H31F |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-fluoro-1-methyl-4-(4-octylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C21H31F/c1-3-4-5-6-7-8-9-18-11-14-19(15-12-18)20-13-10-17(2)21(22)16-20/h10,13-14,16,18H,3-9,11-12,15H2,1-2H3 |
Clave InChI |
GUVBSKRNJHZHRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCC(=CC1)C2=CC(=C(C=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


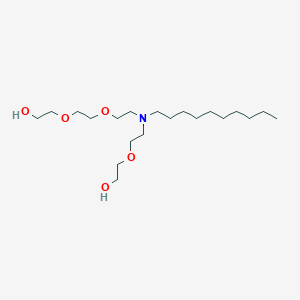
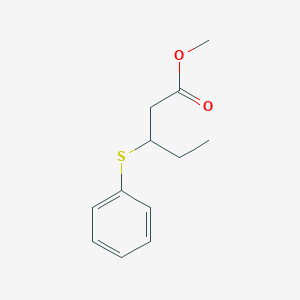
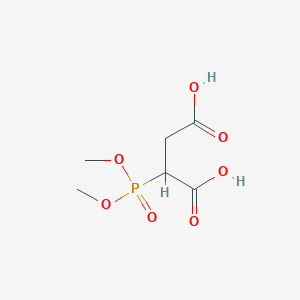
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
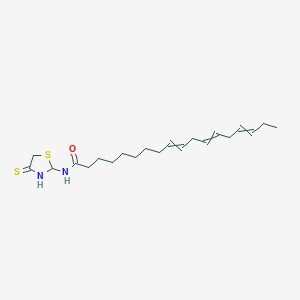
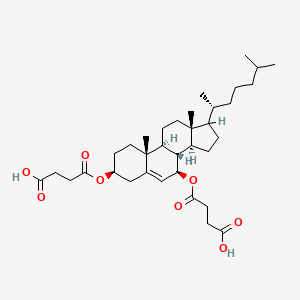
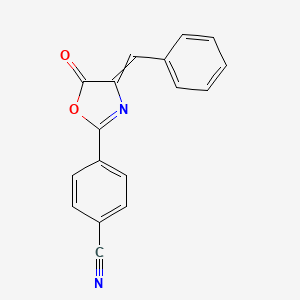
![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
